

# Spectroscopic Profile of 2-Methyl-2-(methylamino)propan-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-2-(methylamino)propan-1-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-2-(methylamino)propan-1-ol** (CAS No. 27646-80-6). Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted spectroscopic data based on its chemical structure with established experimental protocols for the acquisition of such data. All quantitative data is summarized in structured tables for clarity and ease of comparison.

## Chemical Structure and Properties

**2-Methyl-2-(methylamino)propan-1-ol** is a bifunctional organic molecule containing a primary alcohol and a secondary amine group. Its structure lends it to applications as a building block in organic synthesis.<sup>[1][2]</sup>

Property	Value
IUPAC Name	2-methyl-2-(methylamino)propan-1-ol <sup>[3]</sup>
CAS Number	27646-80-6 <sup>[2][3]</sup>
Molecular Formula	C <sub>5</sub> H <sub>13</sub> NO <sup>[2][3]</sup>
Molecular Weight	103.16 g/mol <sup>[2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on the structure of **2-Methyl-2-(methylamino)propan-1-ol**, the following  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals are predicted.

### Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 2.45	Singlet	3H	N-CH <sub>3</sub>
~ 3.30	Singlet	2H	CH <sub>2</sub> -OH
~ 1.10	Singlet	6H	-C(CH <sub>3</sub> ) <sub>2</sub>
Variable	Broad Singlet	2H	NH and OH

### Predicted $^{13}\text{C}$ NMR Data (125 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 30.0	N-CH <sub>3</sub>
~ 23.0	-C(CH <sub>3</sub> ) <sub>2</sub>
~ 55.0	-C(CH <sub>3</sub> ) <sub>2</sub>
~ 70.0	CH <sub>2</sub> -OH

## Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of small organic molecules is as follows:[4]

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methyl-2-(methylamino)propan-1-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d<sub>4</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm).

- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 or 500 MHz NMR spectrometer. For  $^1\text{H}$  NMR, a standard pulse program with a  $30^\circ$  pulse and a relaxation delay of 1-2 seconds is typically used. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon environment.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

#### Predicted NMR Assignments

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for **2-Methyl-2-(methyamino)propan-1-ol** are listed below.

### Predicted IR Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching
2960 - 2850	Strong	C-H stretching ( $\text{sp}^3$ C-H)
1470 - 1450	Medium	C-H bending
1150 - 1050	Strong	C-O stretching (primary alcohol)
1100 - 1000	Medium	C-N stretching

## Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like **2-Methyl-2-(methyamino)propan-1-ol**, the following "neat" sample preparation is common:[5]

- **Sample Preparation:** Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
- **Assembly:** Place a second salt plate on top of the first, creating a thin liquid film between them.

- **Data Acquisition:** Place the sandwiched plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.
- **Cleaning:** After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

### Predicted Mass Spectrometry Data

A low-resolution mass spectrum obtained via electron ionization (EI) would be expected to show the following key fragments. A high-resolution mass spectrum of the protonated molecule has been reported with an  $m/z$  of 104  $[M+H]^+$ .<sup>[6]</sup>

$m/z$	Interpretation
103	$[M]^+$ (Molecular Ion)
88	$[M - CH_3]^+$
72	$[M - CH_2OH]^+$
58	$[CH_3-NH-C(CH_3)_2]^+$
44	$[CH_2=NH-CH_3]^+$

## Experimental Protocol for GC-MS

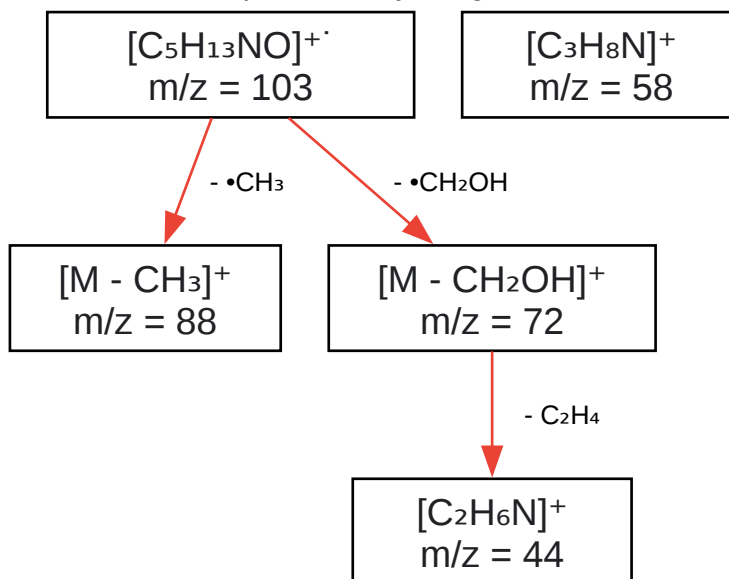
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile amines like **2-Methyl-2-(methlamino)propan-1-ol**.

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- **GC Separation:** Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a low-polarity column). The oven temperature is programmed to ramp

up to ensure separation of the analyte from the solvent and any impurities.

- MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization). The mass analyzer scans a range of  $m/z$  values to detect the molecular ion and its fragments.

Predicted Mass Spectrometry Fragmentation Pathway



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### Predicted MS Fragmentation

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